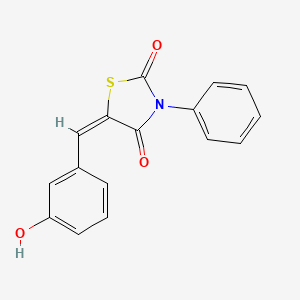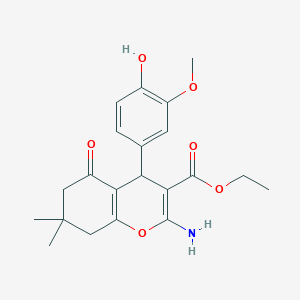![molecular formula C19H17FN2O4 B4896986 methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate (also known as FBMD-1) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzoxazole family and has a unique structure that makes it a promising candidate for various scientific studies.
作用機序
The mechanism of action of FBMD-1 is not fully understood, but it is believed to interact with specific targets in cells, including enzymes and receptors. FBMD-1 has been shown to selectively bind to certain proteins and alter their activity, leading to changes in cellular processes.
Biochemical and Physiological Effects:
FBMD-1 has been shown to have various biochemical and physiological effects in cells. In cancer cells, FBMD-1 has been shown to induce cell death by disrupting the integrity of the mitochondrial membrane. In neurons, FBMD-1 has been shown to alter lipid droplet dynamics and affect cellular metabolism. These effects make FBMD-1 a promising tool for studying cellular processes and developing new therapies.
実験室実験の利点と制限
FBMD-1 has several advantages for lab experiments, including its high purity and stability, as well as its fluorescent properties, which make it a useful tool for imaging studies. However, FBMD-1 also has limitations, including its cost and the need for specialized equipment for its synthesis and use.
将来の方向性
There are several future directions for research on FBMD-1. One area of interest is the development of new imaging techniques using FBMD-1 to study cellular processes in live cells. Another area of interest is the use of FBMD-1 in drug discovery, particularly in the development of new cancer therapies. Additionally, there is potential for the development of new synthetic methods for FBMD-1 that are more efficient and cost-effective. Overall, FBMD-1 is a promising compound with many potential applications in scientific research.
合成法
The synthesis of FBMD-1 involves a multi-step process that includes the reaction of 2-(2-fluorobenzyl)phenol with phosgene to form 2-(2-fluorobenzyl)phenyl chloroformate. This intermediate is then reacted with N-methylglycine to produce the final product, methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate. This synthesis method has been optimized to produce high yields of pure FBMD-1.
科学的研究の応用
FBMD-1 has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, FBMD-1 has been used as a fluorescent probe to study the distribution and dynamics of lipid droplets in live cells. In cancer research, FBMD-1 has been used to develop new imaging techniques for detecting cancer cells. In drug discovery, FBMD-1 has been used as a tool to study the binding and activity of various enzymes and receptors.
特性
IUPAC Name |
methyl 2-[[2-[(2-fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-22(11-18(23)25-2)19(24)13-7-8-15-16(9-13)26-17(21-15)10-12-5-3-4-6-14(12)20/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUBDDAFJNLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)



![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)


![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)
